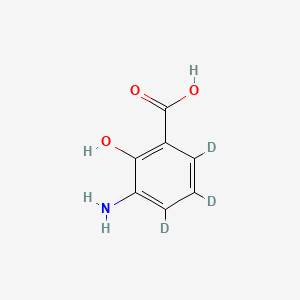

3-Amino-2-hydroxybenzoic acid-d3

Description

Significance of Deuterium (B1214612) Labeling in Investigating Molecular Processes

Deuterium labeling holds particular importance in the realm of stable isotope tracers. clearsynth.com The doubling of mass when replacing a hydrogen atom (protium) with a deuterium atom is a significant relative change, leading to a phenomenon known as the kinetic isotope effect (KIE). musechem.comchem-station.com This effect describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, making it more difficult to break. acs.org This increased stability can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond, providing valuable insights into drug metabolism and reaction mechanisms. symeres.comclearsynth.commusechem.com

The applications of deuterium labeling are extensive and include:

Mechanistic Studies: Elucidating the step-by-step sequence of chemical reactions. symeres.comsynmr.in

Metabolism Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of drugs and other compounds in living organisms. clearsynth.comsynmr.in

Pharmacokinetic Improvement: Enhancing the metabolic stability of drugs, potentially leading to improved efficacy and safety profiles. musechem.comnih.gov

Structural Analysis: Aiding in the determination of protein and other biomolecular structures using techniques like NMR and neutron scattering. clearsynth.comelifesciences.org

The Role of 3-Amino-2-hydroxybenzoic Acid-d3 as a Model Deuterated Aromatic Amino Acid Derivative in Research

This compound serves as a valuable tool in research, representing a deuterated version of a key structural motif found in many biologically active molecules. Aromatic amino acids are fundamental building blocks of proteins and precursors to many essential biomolecules. wikipedia.org The introduction of deuterium into the aromatic ring of 3-amino-2-hydroxybenzoic acid allows for detailed investigation into the chemical and biological processes involving this class of compounds.

The properties of its non-deuterated counterpart, 3-Amino-2-hydroxybenzoic acid, include applications as a nonsteroidal anti-inflammatory agent and an inhibitor of certain enzymes. biosynth.com By using the deuterated form, researchers can probe the mechanisms of these interactions with greater precision.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C7H4D3NO3 |

| IUPAC Name | This compound |

| Molecular Weight | 156.16 g/mol |

| CAS Number | Not available |

| PubChem CID | 163322694 nih.gov |

Note: Some properties are based on its non-deuterated analog due to limited publicly available data for the deuterated compound.

Overview of Research Trajectories for Deuterated Aromatic Compounds

The field of deuterated aromatic compounds is an active area of research with several promising trajectories. uwaterloo.catn-sanso.co.jp One major focus is on the development of new and more efficient methods for deuterium labeling of aromatic rings. tn-sanso.co.jpresearchgate.net This includes catalytic H-D exchange reactions that are more selective and occur under milder conditions. nih.gov

Another significant research direction is the application of deuterated aromatic compounds in materials science, particularly in the development of organic light-emitting diodes (OLEDs). acs.orgtn-sanso.co.jp Deuteration has been shown to improve the stability and efficiency of these materials. researchgate.net

In the pharmaceutical industry, the "deuterium switch" strategy continues to be explored. nih.gov This involves replacing hydrogen with deuterium at key metabolic sites in existing drugs to create "deuterated drugs" with improved pharmacokinetic profiles. nih.govyoutube.com This can lead to lower required doses and reduced side effects. acs.org The successful development and approval of deuterated drugs have paved the way for further investigation into the potential of this approach. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

156.15 g/mol |

IUPAC Name |

5-amino-2,3,4-trideuterio-6-hydroxybenzoic acid |

InChI |

InChI=1S/C7H7NO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |

InChI Key |

IQGMRVWUTCYCST-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)O)C(=O)O)[2H] |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Site Selective Deuteration of 3 Amino 2 Hydroxybenzoic Acid and Analogues

De Novo Synthesis Strategies Utilizing Deuterated Precursors

De novo synthesis provides a direct and highly controlled method for introducing deuterium (B1214612) at specific positions within a target molecule by utilizing precursors that are already isotopically labeled. nih.govnih.gov This bottom-up approach ensures that the deuterium atoms are incorporated into the molecular skeleton from the outset, offering a high degree of site-selectivity. nih.govnih.gov

For the synthesis of deuterated aromatic amino acids, such as analogues of 3-Amino-2-hydroxybenzoic acid, this strategy typically involves multi-step sequences starting from commercially available deuterated building blocks. nih.govnih.gov While effective, these methods can be lengthy and may require the use of protecting groups and chiral auxiliaries to achieve the desired stereochemistry. nih.gov

A notable example of a de novo approach is the synthesis of 2-hydroxyterephthalic acid (2-HTA), a monomer for high-performance polymers, which can be achieved from glucose through a biosynthetic pathway involving shikimic acid and chorismic acid. nih.gov This demonstrates the potential of combining biological and chemical synthesis to construct complex deuterated molecules from simple, readily available deuterated starting materials. nih.gov

Enzymatic Catalysis for Stereoselective and Site-Specific Hydrogen-Deuterium Exchange

Enzymatic methods present a highly efficient and selective alternative for deuterium incorporation, often operating directly on the target molecule under mild conditions. nih.govnih.gov These biocatalytic approaches can achieve remarkable stereoselectivity and site-specificity, which are often challenging to attain through traditional chemical methods. nih.govnih.gov

Dual-Protein Catalysis Systems in Amino Acid Deuteration

Recent advancements have highlighted the use of dual-protein catalysis systems for the site-selective deuteration of amino acids. nih.govacs.org A notable system involves the pairing of an aminotransferase (DsaD) with a small partner protein (DsaE). nih.govacs.orgthieme-connect.com This combination catalyzes both Cα and Cβ hydrogen-deuterium (H/D) exchange in various amino acids. nih.govnih.govacs.org In the absence of the partner protein DsaE, the aminotransferase DsaD exclusively catalyzes Cα-deuteration. nih.govnih.govacs.org This system has been successfully applied to a range of amino acids, including those with aliphatic, aromatic, and thioether-containing side chains, demonstrating its potential for preparative-scale, selective labeling. nih.govacs.org

Table 1: Substrate Scope of the DsaD/E Dual-Protein System for H/D Exchange

| Amino Acid Substrate | Deuterium Incorporation at Cβ | Enantiomeric Excess (ee) |

| L-Leucine | 86% | 98% |

| Aliphatic Amino Acids (general) | 84%–95% | 98–99% |

| L-Phenylalanine | 91% | - |

| L-Tyrosine | 40% | - |

Data sourced from multiple studies on the DsaD/E system. nih.govacs.org

Pyridoxal Phosphate (B84403) (PLP)-Dependent Enzyme Mechanisms

Pyridoxal phosphate (PLP) is a versatile coenzyme involved in a wide array of enzymatic reactions, including transamination, decarboxylation, and racemization. frontiersin.orgpatsnap.com PLP-dependent enzymes facilitate these transformations by forming a Schiff base with the amino group of the substrate, which acts as an electron sink to stabilize reaction intermediates. frontiersin.orgfrontiersin.org

In the context of deuteration, PLP-dependent enzymes can catalyze H/D exchange at the α-carbon of amino acids. nih.gov The mechanism involves the formation of an external aldimine between the amino acid and PLP, followed by deprotonation at the α-carbon to generate a quinonoid intermediate. frontiersin.orgnih.gov Reprotonation of this intermediate with a deuterium ion from the solvent (D₂O) results in the incorporation of deuterium. nih.gov This process is central to the activity of various aminotransferases and racemases used in biocatalytic deuteration. nih.govnih.gov

Chemical Hydrogen-Deuterium Exchange Reactions

Chemical H/D exchange offers a more direct route to deuteration, often utilizing acid or base catalysis to facilitate the replacement of hydrogen with deuterium from a deuterated solvent. wikipedia.orgnih.gov

Acid-Catalyzed Deuterium Exchange Processes

Acid-catalyzed H/D exchange is a powerful and widely used method for incorporating deuterium into aromatic rings. nih.gov The reaction typically proceeds through an electrophilic aromatic substitution (EAS) mechanism, where a deuterated acid acts as the catalyst and deuterium source. nih.govacs.org Commonly used systems include deuterated mineral acids like DCl or D₂SO₄ in D₂O. nih.gov However, these harsh conditions can lead to side reactions and substrate decomposition. nih.gov

A milder and more versatile alternative is the use of deuterated trifluoroacetic acid (CF₃COOD). nih.gov This reagent offers several advantages, including ease of preparation, simple removal, and high solubility for a wide range of substrates. nih.gov CF₃COOD has been successfully employed for the H/D exchange of various aromatic amines and amides, with the reaction selectivity generally following standard EAS patterns. nih.govresearchgate.net The efficiency of the exchange is influenced by the basicity of the amine and the electronic nature of the substituents on the aromatic ring. nih.gov For instance, less basic anilines and highly activated acetanilides tend to show better results. nih.govresearchgate.net

Table 2: Comparison of Acid Catalysts for Aromatic H/D Exchange

| Catalyst System | Advantages | Disadvantages |

| DCl, DBr, D₂SO₄ in D₂O | Strong acids, effective for many substrates | Harsh conditions, potential for side reactions and decomposition |

| CF₃COOD | Mild conditions, high substrate solubility, easy removal | May be less effective for highly basic or deactivated substrates |

This table summarizes general characteristics of common acid-catalyzed deuteration systems. nih.gov

Transition-Metal-Catalyzed Deuterium Exchange Methodologies

Transition-metal-catalyzed hydrogen-deuterium (H-D) exchange has emerged as a powerful and versatile strategy for the site-selective deuteration of aromatic compounds. These methods often utilize deuterium oxide (D₂O) as an abundant and inexpensive deuterium source and can be directed by existing functional groups on the substrate, allowing for predictable labeling patterns. For a molecule like 3-Amino-2-hydroxybenzoic acid, the hydroxyl (-OH), amino (-NH₂), and carboxylic acid (-COOH) groups can all serve as directing groups, influencing the position of deuterium incorporation.

Iridium-Catalyzed Deuteration: Iridium complexes are highly effective for ortho-directed H-D exchange. dntb.gov.ua For instance, iridium(I) N-heterocyclic carbene/phosphine complexes have been shown to catalyze the ortho-deuteration of aryl carboxylic acids under mild and neutral conditions. dntb.gov.ua This approach would be expected to selectively deuterate the C3 position of 3-Amino-2-hydroxybenzoic acid, directed by the carboxylic acid group. Additionally, iridium catalysts, such as those supported by a PCP pincer ligand framework, have demonstrated high activity for H-D exchange on arenes using D₂O, achieving excellent deuteration levels at sterically accessible sites. rsc.org The air-stable complex [Cp*(PMe₃)IrCl₂] is also known to efficiently catalyze deuterium exchange from D₂O into various C-H bonds without the need for additives. nih.gov

Palladium-Catalyzed Deuteration: Palladium catalysis is another cornerstone of H-D exchange chemistry. Protocols for the palladium-catalyzed ortho-selective C-H deuteration of benzoic acids have been developed, highlighting the reactivity of weakly coordinated palladacycle intermediates. mssm.edunih.gov This method would also favor deuteration at the C3 position of the target molecule. Furthermore, palladium catalysts, when used with specific ligands, can achieve nondirected late-stage deuteration of complex arenes, offering broader labeling patterns. acs.org The choice of ligands, such as N,N-bidentate ligands with an N-acylsulfonamide group, can significantly enhance the degree of deuterium incorporation. acs.org

Rhodium-Catalyzed Deuteration: Cationic rhodium(III) catalysts have been successfully employed for the ortho-deuteration of acidic aromatic compounds, including carboxylic acids, using D₂O as both the deuterium source and solvent. acs.org This method is attractive due to its use of low catalyst loadings, making it a cost-effective option for large-scale synthesis. acs.org

Other Transition Metals: Novel catalytic systems using more earth-abundant metals are also being explored. For example, a nanostructured iron catalyst has been developed for the selective deuteration of anilines and phenols, which are structural motifs present in 3-Amino-2-hydroxybenzoic acid. nih.gov This catalyst uses D₂O under hydrogen pressure and has been proven to be scalable. nih.gov Ruthenium complexes have also been shown to catalyze the α-selective deuteration of amines and amino acids, which could potentially be applied to the amino group of the target molecule. nih.gov

The directing group ability of the substituents on the 3-Amino-2-hydroxybenzoic acid ring plays a crucial role in determining the site of deuteration. The carboxylic acid group is a well-established directing group for ortho-deuteration with various transition metals. dntb.gov.uamssm.edunih.govacs.org The hydroxyl and amino groups are also known to direct ortho-deuteration, which in this case would be the C1 and C3 positions, respectively. The interplay of these directing groups would likely lead to a complex deuteration pattern, and optimization of reaction conditions would be necessary to achieve the desired site-selectivity for "3-Amino-2-hydroxybenzoic acid-d3".

Table 1: Examples of Transition-Metal-Catalyzed Deuteration of Analogous Aromatic Compounds

| Catalyst System | Substrate | Deuterium Source | Position of Deuteration | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|

| [Ir(I) NHC/phosphine] | Benzoic Acid | D₂O | Ortho | High | dntb.gov.ua |

| Pd(OAc)₂ | Phenylacetic Acid | Acetic acid-d₄ | Ortho | >95 | mssm.edunih.gov |

| [Rh(III) complex] | Benzoic Acid | D₂O | Ortho | High | acs.org |

| Fe-Cellulose-1000 | Aniline | D₂O / H₂ | Ortho, Para | High | nih.gov |

| [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)] | Primary Amines | D₂O | α-position | High | nih.gov |

Deuteration under Supercritical Conditions

Deuteration under supercritical conditions, particularly using supercritical deuterium oxide (scD₂O), represents an environmentally benign and potentially efficient method for H-D exchange. Near- and supercritical D₂O can act as both the deuterium source and the solvent, and its unique properties, such as high diffusivity and altered polarity, can facilitate reactions that are difficult under standard conditions. researchgate.net

Research has shown that various aromatic compounds, including those with functionalities like hydroxyl groups, can be deuterated in pressurized hot D₂O. researchgate.net The reaction can be performed with or without catalysts, although the addition of acid, base, or metal catalysts can significantly enhance the reaction rate and deuteration efficiency. researchgate.net For instance, the deuteration of eugenol, a phenol (B47542) derivative, was achieved at lower temperatures using D₂O alone. researchgate.net

Table 2: Deuteration of Aromatic Compounds in High-Temperature D₂O

| Substrate | Conditions | Catalyst | Deuteration Efficiency (%) | Reference |

|---|---|---|---|---|

| Eugenol | 200–450 °C | None | Good | researchgate.net |

| 2-Methylnaphthalene | 450 °C | NaOH, NaOD, Na₂CO₃ | Up to 100 | researchgate.net |

| Benzene (B151609) | 350-400 °C, 450 bar | Sodium deuteroxide | High | researchgate.net |

Development of Preparative-Scale Deuteration Routes for Research Applications

The translation of laboratory-scale deuteration methods to preparative-scale synthesis is crucial for producing sufficient quantities of deuterated compounds for research applications, including their use as internal standards in metabolic studies or as active pharmaceutical ingredients (APIs). nih.govwakefieldchemistryconsulting.commdpi.com Scalable deuteration protocols require robust, reliable, and cost-effective methods.

Transition-metal-catalyzed H-D exchange reactions using D₂O are particularly well-suited for preparative-scale synthesis due to the low cost and availability of the deuterium source. researchgate.net Continuous-flow systems, where a solution of the substrate is passed through a cartridge containing a heterogeneous catalyst, offer a promising approach for scaling up deuteration reactions. dntb.gov.uaresearchgate.net For example, a continuous-flow deuteration of various aromatic compounds has been developed using platinum on carbon beads (Pt/CB) as the catalyst. dntb.gov.uaresearchgate.net This system allows for continuous operation without significant loss of catalyst activity.

The development of highly active catalysts that can be used at low loadings is also a key factor in making deuteration processes economically viable on a larger scale. acs.org For instance, the use of a nanostructured iron catalyst for the deuteration of anilines and phenols has been demonstrated on a kilogram scale, highlighting its industrial potential. nih.gov

When developing a preparative-scale route for this compound, several factors would need to be considered, including the choice of catalyst, reaction conditions (temperature, pressure, solvent), and purification methods. The stability of the deuterated product and the retention of the deuterium label throughout the workup and purification process are also critical. The selection of a heterogeneous catalyst would be advantageous for simplifying product isolation and catalyst recycling. Given the successful preparative-level deuterations of arenes using iridium pincer complexes with D₂O, this could be a viable strategy for producing gram-scale quantities of deuterated 3-Amino-2-hydroxybenzoic acid. rsc.org

Table 3: Examples of Preparative-Scale Deuteration of Aromatic Compounds

| Catalyst System | Substrate | Scale | Deuterium Incorporation (%) | Isolated Yield (%) | Reference |

|---|---|---|---|---|---|

| Ir-H₄ (1 mol%) | Benzene | 8.3 mmol | 90 | Excellent | rsc.org |

| Ir-H₄ (1 mol%) | Fluorobenzene | 8.3 mmol | 94 | Excellent | rsc.org |

| Fe-Cellulose-1000 | Anilines/Phenols | Kilogram scale | High | Not specified | nih.gov |

| Pt/CB (continuous flow) | Various aromatics | Continuous | High | Not specified | dntb.gov.uaresearchgate.net |

High Resolution Spectroscopic and Mass Spectrometric Characterization of Deuterated Aromatic Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. In the context of deuterated compounds, specific NMR methods are employed to leverage the unique properties of the deuterium (B1214612) nucleus and to assess the impact of deuteration on other nuclei. mdpi.comrsc.org

Deuterium (²H) NMR for Metabolic Pathway Elucidation and Tracer Studies

Deuterium (²H) NMR spectroscopy directly detects the deuterium nucleus, offering a clear window into the metabolic fate of deuterated compounds. nih.gov Given the very low natural abundance of deuterium (approximately 0.015%), the administration of a ²H-labeled compound results in signals that are easily distinguished from any background. nih.govnih.gov This high signal-to-background ratio is a major advantage for tracer studies. nih.gov

When 3-Amino-2-hydroxybenzoic acid-d3 is used as a tracer, ²H NMR can follow its journey through metabolic pathways. The technique can identify and quantify downstream metabolites that retain the deuterium label, providing direct evidence of specific metabolic conversions. nih.govescholarship.org For instance, if the compound is metabolized, new peaks corresponding to deuterated metabolites will appear in the ²H NMR spectrum, each with a characteristic chemical shift that aids in its identification. scholaris.ca The short relaxation times of deuterium nuclei also permit rapid data acquisition, which is beneficial for monitoring dynamic metabolic processes in real-time. nih.govescholarship.org

Carbon-13 (¹³C) NMR for Structural Confirmation and Isotopic Enrichment Assessment

The introduction of deuterium atoms can cause small but measurable changes in the chemical shifts of nearby carbon atoms, known as isotope effects. These shifts can confirm the position of deuteration on the aromatic ring. Furthermore, ¹³C NMR can be used to assess the level of isotopic enrichment in samples where both deuterated and non-deuterated forms are present. youtube.comyoutube.com While direct integration of ¹³C signals is complex, the presence and relative intensity of signals corresponding to the deuterated and non-deuterated isotopologues can provide valuable information.

Below is a representative table of expected ¹³C NMR chemical shifts for 3-Amino-2-hydroxybenzoic acid, which would be very similar for its d3 isotopologue, with minor deviations due to isotope effects.

| Carbon Atom Position | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~170-175 |

| C-2 (C-OH) | ~150-155 |

| C-3 (C-NH₂) | ~140-145 |

| C-1 | ~115-120 |

| C-4 | ~118-123 |

| C-5 | ~115-120 |

| C-6 | ~110-115 |

Note: These are approximate values. Actual shifts can vary based on solvent and other experimental conditions. Data is derived from principles and comparison with similar structures like benzoic acid and other aminobenzoic acid isomers. docbrown.inforesearchgate.net

Application of NMR for Investigating Biomolecular Structure and Dynamics with Deuterated Probes

Deuterium labeling is a cornerstone of modern biomolecular NMR studies, particularly for large proteins and nucleic acids. nih.govnih.govacs.org While this compound is a small molecule, the principles of using deuterated probes are broadly applicable. Introducing deuterium into biomolecules simplifies complex proton (¹H) NMR spectra by replacing protons with NMR-silent deuterium (in ¹H NMR). nih.govnih.gov This spectral simplification, or "proton dilution," reduces crowding and allows for the resolution of individual signals that would otherwise overlap.

Fractional deuteration, where proteins are grown in media containing D₂O, leads to a significant reduction in the number of protons, which aids in structural analysis and the detection of long-range contacts within the biomolecule. nih.govnih.gov Although not a biomolecule itself, if this compound were used as a ligand or probe, its interaction with a biological target could be studied. The deuteration would help in editing out signals from the probe in ¹H NMR experiments, allowing for a clearer observation of the binding site on the target macromolecule.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Metabolic Tracking

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive and specific, making it indispensable for the analysis of isotopically labeled compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis of small molecules in complex biological matrices. nih.gov In this context, this compound is most commonly used as an internal standard for the accurate quantification of its non-deuterated (or "light") counterpart, 3-Amino-2-hydroxybenzoic acid. paijournal.comnih.gov

The process involves adding a known amount of the deuterated standard to a sample. The sample is then separated by liquid chromatography, and both the analyte and the standard are detected by the mass spectrometer. Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. nih.gov

The mass spectrometer can easily distinguish between the light and heavy versions due to their mass difference. For 3-Amino-2-hydroxybenzoic acid (C₇H₇NO₃, molecular weight ~153.14 g/mol ) and its d3 isotopologue, there is a mass shift of approximately 3 Da. Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard. paijournal.com

The fragmentation patterns (MS/MS) of the parent ions are also critical. For 3-Amino-2-hydroxybenzoic acid, a common fragmentation is the loss of CO₂ (44 Da) from the carboxyl group. researchgate.net The corresponding fragment for the d3-labeled standard would be monitored to ensure specificity.

The following table illustrates the principle of Multiple Reaction Monitoring (MRM) transitions used in LC-MS/MS for quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Amino-2-hydroxybenzoic acid | 152.04 ([M-H]⁻) | 108.05 ([M-H-CO₂]⁻) |

| This compound | 155.06 ([M-H]⁻) | 111.07 ([M-H-CO₂]⁻) |

Note: These m/z values are theoretical and based on negative ion mode analysis, which is common for phenolic acids. The exact mass of the deuterium-labeled product ion depends on which positions are deuterated. researchgate.netvu.edu.au

This method is also used for metabolic tracking. After administering a deuterated tracer, LC-MS/MS can be used to screen for and identify potential metabolites by searching for compounds that exhibit the characteristic mass shift and fragmentation pattern of the deuterated label. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Deuterated Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar molecule like 3-Amino-2-hydroxybenzoic acid, derivatization is typically required to increase its volatility for GC analysis. This often involves converting the carboxylic acid and hydroxyl groups into less polar esters and ethers.

In GC-MS analysis, an interesting phenomenon known as the chromatographic isotope effect is often observed, where the deuterated compound elutes slightly earlier than its non-deuterated counterpart. nih.govchromforum.org This is because the C-D bond is slightly shorter and stronger than the C-H bond, leading to weaker intermolecular interactions (van der Waals forces) with the GC column's stationary phase. nih.gov This effect can provide an additional layer of separation and confirmation.

Similar to LC-MS, GC-MS is highly effective for assessing isotopic purity and for quantitative analysis using isotope dilution. The mass spectrometer detects the distinct molecular ions of the derivatized analyte and its deuterated standard, allowing for precise quantification. researchgate.netresearchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Studies

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a potent biophysical method used to investigate protein conformational dynamics and interactions. nih.govnih.gov The technique monitors the exchange of labile amide protons on a protein's backbone with deuterium from a deuterated solvent, such as D₂O. nih.govyoutube.com The rate of this exchange is highly dependent on the protein's local structure, with regions that are solvent-accessible or conformationally flexible exchanging more rapidly than those that are protected within well-ordered secondary structures (like alpha-helices and beta-sheets) or involved in binding interfaces. youtube.comyoutube.comyoutube.com

While HDX-MS is primarily used to study the dynamics of large biomolecules like proteins, a stably labeled small molecule like this compound serves a different but crucial role. In this context, the deuterium atoms are covalently bonded to the aromatic ring (C-D bonds), which are non-exchangeable under the typical conditions of an HDX-MS experiment. youtube.com The exchange process targets the easily swappable hydrogens on nitrogen and oxygen atoms. nih.govyoutube.com Therefore, this compound would not be the subject of the conformational study itself but could be invaluable as an internal standard or as part of a larger complex being investigated. Its fixed, higher mass provides a clear and stable reference point in the mass spectrum, ensuring accuracy in measurements of deuterium uptake by the target protein or biomolecule.

The general workflow of an HDX-MS experiment involves incubating the protein with a D₂O-based buffer, followed by quenching the reaction at specific time points by lowering the pH and temperature. youtube.com The protein is then digested into peptides, which are analyzed by mass spectrometry to measure the mass increase corresponding to deuterium incorporation. nih.gov This allows for the mapping of flexible and protected regions within the protein's structure. youtube.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Tracer Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally fragile molecules by transferring ions from solution to the gas phase with minimal fragmentation. wikipedia.orgnih.gov This makes it an ideal method for the detection and quantification of compounds like this compound.

The key utility of this compound in ESI-MS applications is its function as a tracer or internal standard. In quantitative studies, an isotopically labeled standard is considered the gold standard for accuracy. Because this compound is chemically identical to its non-deuterated (protium) counterpart, it behaves in the same way during sample preparation, chromatography, and the ionization process. reddit.com However, due to the three deuterium atoms, it has a molecular weight that is three Daltons higher than the unlabeled compound.

This mass difference allows the mass spectrometer to easily distinguish between the tracer (the deuterated standard) and the analyte (the non-deuterated compound). By adding a known amount of this compound to a sample, researchers can use the ratio of the analyte's signal to the standard's signal to precisely calculate the concentration of the native compound, correcting for any sample loss or variability in instrument response.

Table 1: Expected m/z Ratios in ESI-MS

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]⁻ Ion (m/z) | Expected [M+H]⁺ Ion (m/z) |

|---|---|---|---|---|

| 3-Amino-2-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 152.13 | 154.15 |

This interactive table displays the calculated molecular weights and the expected mass-to-charge (m/z) ratios for the primary negative and positive ions of both the deuterated and non-deuterated forms of the compound.

Vibrational Spectroscopy for Investigating Deuterium Substitution Effects

Vibrational spectroscopy is a powerful analytical tool for identifying functional groups and elucidating molecular structure. The substitution of hydrogen with deuterium, which has twice the mass, leads to significant and predictable shifts in vibrational frequencies. libretexts.org This isotopic effect is a cornerstone for detailed spectral analysis, allowing for more confident assignment of specific vibrational modes. libretexts.orgiaea.org

Fourier Transform Infrared (FTIR) Spectroscopy for Deuterated Benzoic Acids

In aromatic compounds like benzoic acid derivatives, the substitution of hydrogen with deuterium on the benzene (B151609) ring has a pronounced effect on the spectrum. The C-H stretching vibrations, typically found in the 3100-3000 cm⁻¹ region, are replaced by C-D stretching vibrations at significantly lower frequencies, approximately in the 2200-2300 cm⁻¹ range. Similarly, C-H bending vibrations (both in-plane and out-of-plane) are shifted to lower wavenumbers upon deuteration. These shifts are a direct consequence of the increased mass of deuterium compared to hydrogen and are invaluable for assigning these specific modes without ambiguity. researchgate.net For this compound, these characteristic shifts provide clear markers for the presence and location of the deuterium atoms.

Table 2: Representative FTIR Vibrational Frequency Shifts upon Aromatic Deuteration

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) |

|---|---|---|

| Aromatic C-H/C-D Stretch | 3100 - 3000 | 2300 - 2200 |

| Aromatic C-H/C-D In-Plane Bend | 1300 - 1000 | 975 - 750 |

This interactive table illustrates the typical shifts in vibrational frequencies for key modes when aromatic hydrogens are substituted with deuterium.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (from a laser). researchgate.net While FTIR is based on absorption, Raman scattering provides information about changes in the polarizability of a molecule's electron cloud during a vibration. For centrosymmetric molecules or specific vibrational modes, transitions that are weak or forbidden in FTIR may be strong in Raman, and vice versa.

In the analysis of this compound, Raman spectroscopy is crucial for assigning vibrational modes, particularly those associated with the carbon skeleton of the benzene ring. nih.gov The ring stretching modes, often seen between 1400 and 1600 cm⁻¹, can be complex. The shifts induced by deuteration help to disentangle these modes from others in the same region, leading to a more complete and accurate vibrational assignment. researchgate.net By comparing the Raman spectra of the deuterated and non-deuterated forms, researchers can confirm the assignments made from FTIR data and gain a more comprehensive understanding of the molecule's vibrational dynamics.

Applications of 3 Amino 2 Hydroxybenzoic Acid D3 in Mechanistic Biochemistry and Metabolic Pathway Research

Probing Enzyme Reaction Mechanisms through Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This change, quantified as the ratio of the reaction rate constant of the light isotopologue (kL) to the heavy one (kH), provides profound insights into the reaction mechanism. wikipedia.org Specifically, a primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. nih.gov The substitution of hydrogen with deuterium (B1214612) (D) results in a lower vibrational frequency for the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage and thus a slower reaction rate. wikipedia.org The magnitude of the KIE can help distinguish between different possible transition states and reaction pathways. nih.gov

The use of 3-Amino-2-hydroxybenzoic acid-d3 is particularly valuable for studying enzymatic reactions that involve the cleavage of a carbon-hydrogen bond. By comparing the rate of the enzymatic reaction using the standard compound versus the d3-labeled version, researchers can determine if C-H bond scission is a rate-limiting step. A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is broken in the slowest step of the reaction. wikipedia.org

For example, studies on D-amino acid oxidase with various deuterated substrates helped to elucidate its mechanism for C-H bond cleavage. nih.gov The observation of large primary deuterium kinetic isotope effects was consistent with a stepwise mechanism involving a carbanion intermediate, rather than a concerted hydride transfer. nih.gov Similarly, research using deuterated toluene (B28343) with the fungus Mortierella isabellina to study benzylic hydroxylation yielded specific KIE values that pointed to a mechanism involving the removal of a benzylic proton from a radical intermediate. brocku.ca Applying this principle, this compound can be used to probe the mechanisms of enzymes that metabolize it, revealing whether the cleavage of a C-D bond on the aromatic ring or elsewhere is kinetically significant.

| KIE Value (kH/kD) | General Mechanistic Implication | Example Application |

|---|---|---|

| ~1 | C-H bond cleavage is not the rate-determining step of the reaction. | Distinguishing between reaction steps in a multi-step enzymatic pathway. |

| 2-7 | Indicates a primary KIE where the C-H bond is broken in the rate-limiting step, often involving a linear transfer of a proton. | Studying dehydrogenase and hydroxylase mechanisms. nih.govbrocku.ca |

| >7 | Suggests significant quantum tunneling of the hydrogen atom, in addition to the classical KIE. | Probing hydrogen transfer reactions catalyzed by some oxidases and mutases. nih.gov |

| Inverse KIE (<1) | The transition state is more constrained than the ground state, or a change in hybridization occurs at the labeled position. | Analysis of secondary KIEs to understand changes in geometry at the transition state. |

Enzymatic hydroxylation and decarboxylation are fundamental reactions in the metabolism of aromatic compounds. Hydroxylation, often catalyzed by oxygenases or hydroxylases, involves the functionalization of a C-H bond. mdpi.comresearchgate.net Decarboxylation involves the removal of a carboxyl group, which can be preceded by other steps, such as dehydrogenation, that involve C-H bond cleavage. nih.gov

The metabolism of 4-amino-3-hydroxybenzoic acid (a structural isomer of the title compound) by Bordetella sp. strain 10d proceeds through a pathway involving a dehydrogenase and a decarboxylase. nih.gov By using this compound, researchers can investigate the analogous enzymes that may act on this substrate. If deuterium is placed at a position targeted for hydroxylation, a significant KIE would indicate that the C-H bond activation is rate-limiting for the hydroxylase. brocku.ca This approach helps to map the precise chemical steps, identify the slowest reaction in the sequence, and understand the nature of the enzyme's active site and catalytic strategy. nih.gov This is crucial for both understanding native biological pathways and for the bioengineering of enzymes for novel applications. nih.govnih.gov

Tracing Biosynthetic Routes and Metabolic Fluxes in Biological Systems

Stable isotope tracers, such as this compound, are indispensable for mapping metabolic pathways and quantifying the flow of metabolites (flux) through different routes. medchemexpress.com When the deuterated compound is introduced into a biological system, its heavier mass allows it to be distinguished from its natural, lighter counterpart using mass spectrometry. By tracking the incorporation of the deuterium label into downstream products, scientists can definitively establish precursor-product relationships and trace the compound's journey through the metabolic network. nih.gov

The shikimate pathway is a central metabolic route in bacteria, fungi, and plants that is responsible for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net This pathway starts with phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through several intermediates to produce chorismate, a critical branch-point metabolite. nih.govfrontiersin.org From chorismate, various pathways diverge to produce a vast array of aromatic compounds, including hydroxybenzoic acids. frontiersin.orghmdb.ca For instance, 4-hydroxybenzoic acid can be synthesized from chorismate by the enzyme chorismate lyase. hmdb.ca Furthermore, 3-amino-5-hydroxybenzoic acid is known to be formed via a novel variant of the shikimate pathway. nih.govnih.gov

By supplying this compound to a microorganism, researchers can trace its metabolic fate. If the organism modifies the compound, the deuterium label will be present in the resulting products, which can be identified by mass spectrometry. This allows for the discovery of novel biosynthetic pathways and enzymes. Conversely, by labeling precursors within the shikimate pathway, one could investigate whether 3-Amino-2-hydroxybenzoic acid is a natural product of that organism.

| Enzyme | Substrate(s) | Product | Metabolic Significance |

|---|---|---|---|

| DAHP synthase | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) | First committed step, controls carbon flux into the pathway. nih.gov |

| Shikimate dehydrogenase | 3-dehydroshikimate | Shikimate | A core reaction in the central pathway. researchgate.net |

| Chorismate synthase | 5-enolpyruvylshikimate 3-phosphate (EPSP) | Chorismate | Forms the key branch-point metabolite for aromatic compounds. nih.gov |

| Anthranilate synthase | Chorismate + Glutamine | Anthranilate | Directs flux from chorismate towards tryptophan biosynthesis. nih.gov |

| Chorismate lyase | Chorismate | 4-Hydroxybenzoate + Pyruvate | Directs flux towards ubiquinone biosynthesis in some bacteria. hmdb.ca |

3-Amino-2-hydroxybenzoic acid is a derivative of anthranilic acid. nih.gov Anthranilate itself is a key intermediate in the biosynthesis of tryptophan, branching off from the central shikimate pathway at chorismate. nih.govnih.gov Furthermore, 3-hydroxyanthranilic acid, a structural isomer of the title compound, is a known intermediate in the metabolic breakdown of tryptophan in humans and other organisms. nih.govnih.gov

Given this context, this compound is an ideal tracer for investigating the metabolism of anthranilate-related compounds. Researchers can use it to ask specific questions: Is this compound a substrate for the enzymes of the tryptophan pathway? Can it be converted into other bioactive molecules? By introducing the d3-labeled compound and analyzing the resulting metabolome, scientists can track its conversion, identify the enzymes responsible, and understand how its metabolism might intersect with or compete with the canonical tryptophan pathway. inchem.org

Microorganisms have evolved diverse and complex catabolic pathways to degrade aromatic compounds, often using them as carbon and energy sources. nih.gov These biotransformation processes are of great environmental and biotechnological importance. The degradation of aromatic molecules typically involves peripheral pathways that convert a variety of substrates into a few central intermediates, which are then funneled into primary metabolism. nih.gov

Studies have detailed the degradation of related compounds; for example, a Bordetella species metabolizes 4-amino-3-hydroxybenzoic acid through a modified meta-cleavage pathway, breaking open the aromatic ring. nih.gov The use of deuterated compounds to trace such degradation in situ has been successfully applied to environmental contaminants like toluene. nih.gov Similarly, introducing this compound into a microbial culture or an environmental sample allows for precise tracking of its breakdown. By following the deuterium label, researchers can identify the sequence of catabolic intermediates, elucidate the specific enzymes (e.g., dioxygenases, dehydrogenases, hydrolases) involved, and potentially uncover novel degradation pathways. core.ac.ukmdpi.com This knowledge is critical for applications in bioremediation and for understanding the role of microbes in the carbon cycle.

| Organism | Aromatic Substrate | Key Transformation/Pathway | Reference |

|---|---|---|---|

| Pseudomonas putida | Benzoates | Dioxygenation to cis-diols, followed by ortho or meta ring cleavage. | core.ac.uk |

| Mortierella isabellina | Toluene | Benzylic hydroxylation to benzyl (B1604629) alcohol. | brocku.ca |

| Bordetella sp. 10d | 4-Amino-3-hydroxybenzoic acid | Metabolism via 2-hydroxymuconic 6-semialdehyde and a dehydrogenative route. | nih.gov |

| Saccharomyces cerevisiae | Hop-derived terpenes (e.g., geraniol) | Reduction, isomerization, and hydration to produce aromatic variants. | mdpi.com |

| Azoarcus sp. | Toluene, Xylene | Anaerobic degradation via conversion to benzylsuccinic acid analogues. | nih.gov |

Microbial Metabolic Engineering for Novel Deuterated Compound Production

The production of specifically deuterated compounds, such as this compound, can be achieved through the sophisticated application of microbial metabolic engineering. This approach harnesses the biosynthetic capabilities of microorganisms, reprogramming them to synthesize target molecules with incorporated deuterium atoms.

Detailed research findings indicate that engineered strains of bacteria, such as Escherichia coli and Brevibacterium methylicum, are effective hosts for producing deuterated molecules. nih.govresearchgate.net The fundamental principle involves cultivating these engineered microbes in a growth medium enriched with a deuterium source, most commonly heavy water (D₂O) or a deuterated carbon source like glycerol-d₈ or pyruvate-d₃. nih.govrsc.org The microbial enzymes then utilize these deuterated precursors in their metabolic pathways, leading to the synthesis of the desired deuterated product. rsc.org

For the production of a deuterated aromatic compound like this compound, a microbial strain would first need to be engineered to produce the non-deuterated parent compound, 3-aminosalicylic acid. cymitquimica.comnih.gov This often involves introducing and optimizing a heterologous biosynthetic pathway. nih.govnih.gov Subsequently, by growing this engineered strain in a deuterium-rich medium, the organism's metabolic machinery would incorporate deuterium into the molecule's structure. For instance, studies have demonstrated the successful production of deuterated amino acids by providing the engineered bacteria with deuterated substrates. researchgate.net This established methodology provides a clear pathway for the potential microbial synthesis of this compound. The process can be tailored to achieve high levels of deuterium incorporation, which is crucial for its subsequent applications. rsc.org

Development and Validation of Isotope-Labeled Internal Standards for Bioanalytical Quantification

In the field of bioanalytical chemistry, particularly in quantitative mass spectrometry (MS), the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise measurements. clearsynth.compubcompare.ai this compound is ideally suited for this role in the quantification of its non-deuterated counterpart, 3-aminosalicylic acid, in complex biological matrices such as plasma or urine. lcms.cz

The principle behind using a deuterated internal standard is that its chemical and physical properties are nearly identical to the analyte of interest. chromforum.orgacs.org This means that during sample preparation (e.g., extraction, derivatization) and analysis, the deuterated standard will behave in the same manner as the non-deuterated analyte. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any variations in ionization efficiency in the mass spectrometer, often caused by matrix effects, will affect both the analyte and the internal standard equally. clearsynth.comlcms.cz

By adding a known amount of this compound to a sample at the beginning of the analytical workflow, the ratio of the MS signal of the analyte to the signal of the internal standard can be used for quantification. chromforum.org This ratio remains constant despite variations in sample recovery or instrument response, leading to highly reliable and reproducible results. The validation of an analytical method using a deuterated internal standard involves assessing parameters such as linearity, accuracy, precision, and the absence of isotopic cross-contamination to ensure the robustness of the assay. clearsynth.com

Use as a Biochemical Probe in Complex Biological Environments

The substitution of hydrogen with deuterium in a molecule like 3-Amino-2-hydroxybenzoic acid can subtly alter its physicochemical properties, a phenomenon that can be exploited to probe complex biological systems. acs.org One of the most significant consequences of deuteration is the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is typically slower than the cleavage of a carbon-hydrogen (C-H) bond due to the higher bond energy of the former. researchgate.netmdpi.com

This KIE makes this compound a valuable tool for investigating the mechanisms of enzymes that metabolize 3-aminosalicylic acid. researchgate.net If the rate-limiting step of an enzymatic reaction involves the breaking of a C-H bond that is deuterated in the probe molecule, a significant decrease in the reaction rate will be observed. This provides strong evidence for the specific C-H bond cleavage in the enzyme's catalytic mechanism. bohrium.com Such studies have been instrumental in elucidating the mechanisms of various enzymes, including cytochrome P450s. researchgate.net

Furthermore, deuterated compounds can be used as tracers to follow the metabolic fate of a molecule within a cell or organism. nih.govnih.govyoutube.com By introducing this compound into a biological system, researchers can use techniques like mass spectrometry or Raman microspectroscopy to track its conversion into various metabolites. nih.gov This allows for the mapping of metabolic pathways and the identification of downstream products, providing a detailed picture of how the compound is processed in a complex biological environment. The stability of the deuterium label ensures that it can be traced through multiple metabolic steps without being lost. youtube.com

Computational and Theoretical Approaches in Deuterated Aromatic Compound Research

Quantum Chemical Calculations for Structural and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of deuterated compounds like 3-Amino-2-hydroxybenzoic acid-d3. These methods can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the structure and properties of molecules. It offers a good balance between computational cost and accuracy, making it suitable for studying relatively large systems like this compound.

Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For the non-deuterated parent molecule, 3-aminosalicylic acid (3ASA), DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize the geometry of both its monomeric and dimeric forms. nih.gov These calculations can reveal subtle changes in bond lengths and angles upon deuteration. For instance, in modeling deuterated analytes, the force constant and bond-length parameters for the C-D bond are modified compared to the C-H bond. oup.com

Vibrational Analysis: A key application of DFT is the prediction of vibrational spectra (infrared and Raman). After geometry optimization, frequency calculations can be performed to obtain the vibrational modes of the molecule. These theoretical spectra are invaluable for interpreting experimental data. For deuterated compounds, DFT can accurately predict the isotopic shifts in vibrational frequencies. The lower vibrational frequency of a C-D bond compared to a C-H bond is a well-known phenomenon that can be quantified by these calculations. oup.com Studies on similar molecules, like 3-aminophenylacetic acid, have shown that DFT calculations, particularly when refined with scaling methods like the Scaled Quantum Mechanical Force Field (SQM FF), can provide excellent agreement with experimental FT-IR and Raman spectra. researchgate.net This allows for the correct prediction of the effects of conformation and intermolecular hydrogen bonding on the fundamental vibrational bands. researchgate.net

A recent study on 3-aminosalicylic acid (3ASA) utilized DFT calculations to analyze its vibrational spectra, contributing to a deeper understanding of its molecular structure and properties. nih.gov

Table 1: Calculated Nonlinear Optical (NLO) Properties of 3-Aminosalicylic Acid (3ASA)

| Property | Monomer | Dimer |

|---|---|---|

| Polarizability (α) | 13.86 × 10⁻²⁴ e.s.u | 29.46 × 10⁻²⁴ e.s.u |

| First-order Hyperpolarizability (β) | 4.21 × 10⁻³⁰ e.s.u | 0.18 × 10⁻³⁰ e.s.u |

| Second-order Hyperpolarizability (γ) | 7.44 × 10⁻³⁶ e.s.u | 14.32 × 10⁻³⁶ e.s.u |

Data from a quantum chemical study on 3-aminosalicylic acid, suggesting its potential for NLO applications. nih.gov

Ab Initio Methods in Molecular Modeling

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

In the context of deuterated aromatic compounds, ab initio methods can be used to perform high-level calculations of molecular properties, providing benchmark data to validate more approximate methods like DFT. For instance, ab initio calculations have been used to investigate intramolecular proton transfer in salicylic (B10762653) acid, the parent structure of 3-Amino-2-hydroxybenzoic acid, providing a detailed picture of the ground and excited state potential energy surfaces.

Molecular Dynamics Simulations for Hydrogen Bond Interactions and Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecular systems, including the dynamics of hydrogen bonding, which is crucial in molecules like this compound.

MD simulations, in conjunction with DFT calculations, have been used to identify the dominant associates of benzoic acid derivatives in different solvents. ucl.ac.uk These simulations can reveal how the solvent environment influences the formation of hydrogen-bonded dimers and other self-associates. ucl.ac.uk For a deuterated compound, MD simulations can shed light on how the altered vibrational properties of the deuterated groups affect the dynamics and stability of hydrogen bonds.

Born-Oppenheimer Molecular Dynamics (BOMD) for Spectroscopic Interpretation

Born-Oppenheimer molecular dynamics (BOMD) is a type of ab initio molecular dynamics where the forces on the nuclei are calculated "on-the-fly" from electronic structure calculations at each time step. q-chem.comgatech.edu This method allows for the simulation of the dynamical evolution of a system on the Born-Oppenheimer potential energy surface. gatech.edu

BOMD is particularly useful for interpreting complex vibrational spectra, as it naturally includes anharmonic effects and the influence of the molecular environment. For systems with strong hydrogen bonds, like the dimer of this compound, BOMD simulations can provide a more realistic picture of the vibrational dynamics compared to static frequency calculations. By simulating the time-correlation function of the dipole moment, one can directly compute the infrared spectrum. This approach has been successfully applied to study the vibrational spectra of hydrogen-bonded systems, providing insights into the broadening and fine structure of the O-H (or O-D) stretching band.

Modeling Kinetic Isotope Effects and Reaction Free Energy Profiles

The replacement of hydrogen with deuterium (B1214612) can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org Computational modeling plays a crucial role in understanding and predicting KIEs, which in turn provides valuable information about reaction mechanisms.

The KIE arises primarily from the difference in zero-point vibrational energies between the C-H and C-D bonds. princeton.edu Theoretical models, often based on transition state theory, can be used to calculate the KIE by computing the vibrational frequencies of the reactants and the transition state. wikipedia.org DFT calculations have become a routine tool for the accurate prediction of deuterium KIEs. wikipedia.org For electrophilic aromatic substitution reactions, the presence or absence of a primary KIE can help to determine the rate-controlling step of the reaction. acs.org For example, a study on the halogenation of an aromatic compound showed that chlorination and bromination exhibited no KIE, while iodination showed a significant primary KIE, indicating a change in the rate-determining step. acs.org

Computational methods can also be used to calculate the free energy profile of a reaction, which maps the change in free energy as the reactants are converted into products. By locating the transition state and calculating its energy relative to the reactants, the activation energy and the reaction rate can be estimated. For a deuterated compound like this compound, these calculations can quantify the effect of isotopic substitution on the reaction barrier and provide a deeper understanding of the reaction mechanism.

Computational Studies on Enzymatic Deuteration Mechanisms

Enzymes can catalyze the incorporation of deuterium into organic molecules with high selectivity. researchgate.net Computational methods, particularly combined quantum mechanics/molecular mechanics (QM/MM) approaches, are instrumental in elucidating the mechanisms of these enzymatic reactions. wayne.edu

In a QM/MM simulation, the active site of the enzyme, where the chemical reaction takes place, is treated with a high-level quantum mechanical method, while the rest of the protein and the surrounding solvent are described by a more computationally efficient molecular mechanics force field. wayne.edu This allows for the study of bond-breaking and bond-forming processes within the complex enzymatic environment.

Computational studies can be used to investigate the reaction pathways for enzymatic deuteration, identify key intermediates and transition states, and analyze the role of active site residues in catalysis. nih.govnih.gov For example, QM/MM calculations can be used to model the hydrogen abstraction step in an enzymatic reaction and predict the KIE upon deuteration. These computational insights, when combined with experimental data, can provide a detailed and comprehensive understanding of how enzymes achieve their remarkable catalytic efficiency and selectivity in deuteration reactions. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-aminosalicylic acid (3ASA) |

| 3-aminophenylacetic acid |

| Salicylic acid |

| Deuterium |

| Carbon |

| Hydrogen |

| Oxygen |

| Nitrogen |

| Chlorine |

| Bromine |

Data Analysis and Chemometrics in Deuterated Systems

The incorporation of deuterium into aromatic compounds like this compound introduces a level of complexity to analytical data that necessitates the use of advanced data analysis and chemometric techniques. These computational approaches are essential for accurately interpreting the rich, multidimensional datasets generated from analytical platforms, particularly mass spectrometry (MS). nih.govnih.gov When a deuterated compound is used, for instance as an internal standard in quantitative analysis, chemometrics provides the tools to deconvolve signals, correct for isotopic overlap, and enhance analytical accuracy. lcms.cztexilajournal.com

The primary challenge in analyzing samples containing both a deuterated standard and its non-deuterated (protio) analogue is the potential for chromatographic and spectral overlap. While deuterium substitution leads to a distinct mass shift, the isotopic distributions of the two species can overlap, especially with low-resolution mass spectrometers or complex biological matrices. nih.govnih.gov Furthermore, the deuterium isotope effect can sometimes cause slight shifts in chromatographic retention time, which, while often minimal, can complicate direct comparisons if not properly addressed. nih.gov

Multivariate analysis techniques are particularly well-suited to address these challenges. researchgate.netscielo.br Unlike univariate methods that analyze one variable at a time, chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can process entire spectra simultaneously. This allows for the identification of subtle patterns and correlations within the data that are indicative of each isotopic species. scielo.brresearchgate.net For example, in a liquid chromatography-mass spectrometry (LC-MS) experiment, PCA can be used to reduce the dimensionality of the data, separating variance related to the analyte from that of the deuterated standard and background noise.

The data generated from such experiments are often complex. For each time point in a chromatographic run, a full mass spectrum is recorded, creating a large data matrix. Chemometric software is crucial for processing this data, identifying the elution profiles of both the deuterated and non-deuterated compounds, and extracting their respective ion intensities for quantification. nih.gov Tools specifically designed to analyze stable isotope-labeled data are capable of handling the permutations of label incorporation and provide output that facilitates further statistical modeling. nih.gov

The table below illustrates a simplified, hypothetical dataset from an LC-MS analysis that could be subjected to chemometric analysis. It shows the expected mass-to-charge ratios (m/z) for the primary monoisotopic peaks of the analyte and its deuterated standard, along with potential overlapping isotopologues.

Table 1: Hypothetical LC-MS Data for Chemometric Analysis

| Compound | Molecular Formula | Isotopic Peak | Expected m/z [M+H]⁺ | Description |

|---|---|---|---|---|

| 3-Amino-2-hydroxybenzoic acid | C₇H₇NO₃ | A | 154.0504 | Monoisotopic peak of the non-deuterated analyte. |

| 3-Amino-2-hydroxybenzoic acid | C₇H₇NO₃ | A+1 | 155.0538 | ¹³C isotopologue of the analyte. |

| This compound | C₇D₃H₄NO₃ | IS | 157.0692 | Monoisotopic peak of the deuterated internal standard. |

| This compound | C₇D₃H₄NO₃ | IS+1 | 158.0726 | ¹³C isotopologue of the deuterated internal standard. |

Advanced data analysis software uses algorithms to deconvolve these overlapping signals. For instance, a program might fit a theoretical isotopic distribution to the measured spectrum to determine the relative contributions of the A+1 and IS peaks if they are not fully resolved by the mass spectrometer.

Furthermore, various chemometric methods are employed to handle the data generated in studies using deuterated compounds. The choice of method depends on the specific goal of the analysis, such as quantification, classification, or exploring data structure.

Table 2: Chemometric Methods in the Analysis of Deuterated Systems

| Chemometric Method | Primary Application in Deuterated Systems | Example |

|---|---|---|

| Principal Component Analysis (PCA) | Exploratory data analysis and pattern recognition. scielo.br | Visualizing the separation between sample groups based on the relative abundance of a deuterated standard versus its endogenous analogue. |

| Partial Least Squares (PLS) Regression | Quantitative modeling and calibration. | Building a calibration model to predict the concentration of an analyte based on LC-MS data that includes a deuterated internal standard. |

| Multivariate Curve Resolution (MCR) | Deconvolution of co-eluting signals. | Separating the pure mass spectra of the analyte and its deuterated standard from a data matrix where they chromatographically overlap. |

| Discriminant Analysis (DA) | Classification and sample origin determination. researchgate.net | Classifying samples based on their isotopic profiles to trace the origin or metabolic history of a compound. scielo.br |

Emerging Directions and Future Research Horizons for Deuterated Aromatic Amino Acid Derivatives

Innovation in High-Throughput Screening for Deuteration Catalysts and Substrates

The efficient and selective synthesis of deuterated molecules like 3-Amino-2-hydroxybenzoic acid-d3 hinges on the discovery of effective catalysts. High-throughput screening (HTS) has emerged as a transformative approach to accelerate this discovery process. wikipedia.orgnumberanalytics.com HTS allows for the rapid, parallel testing of vast libraries of potential catalysts and reaction conditions, significantly reducing the time and resources required for optimization. wikipedia.orgsigmaaldrich.com

Modern HTS methodologies employ robotic systems for automated liquid handling, reaction setup in microtiter plates, and rapid analysis. numberanalytics.com For the deuteration of aromatic compounds, these screens can evaluate a wide range of catalysts, including transition metal complexes and biocatalysts, against various deuterium (B1214612) sources. arxiv.org Innovations such as catalyst-coated glass beads (ChemBeads) offer an efficient way to handle and screen solid-phase catalysts in an automated fashion. sigmaaldrich.com

Microfluidic systems represent another frontier in HTS for catalysis. These "lab-on-a-chip" devices enable the screening of catalysts and substrates in minute quantities, offering precise control over reaction parameters and allowing for a high number of experiments to be conducted simultaneously. numberanalytics.comufluidix.com The development of novel analytical techniques, including fluorescence-based assays and mass spectrometry, integrated into HTS platforms, allows for the sensitive detection of deuterium incorporation and the identification of the most promising catalyst systems for producing compounds like this compound. ufluidix.comnih.gov

Table 1: High-Throughput Screening (HTS) Techniques for Deuteration

| HTS Technique | Description | Key Advantages |

| Robotic HTS | Utilizes automated liquid handlers and robotic arms to screen large libraries of catalysts and substrates in microplates. numberanalytics.com | High speed, scalability, and reproducibility. wikipedia.org |

| Microfluidics | Employs micro-scale reactors to perform thousands of reactions in parallel with minimal reagent consumption. numberanalytics.com | Precise control over reaction conditions, low sample volume, and rapid analysis. ufluidix.com |

| Catalyst-Coated Beads | Solid supports coated with catalysts that can be easily dispensed and separated in automated screening workflows. sigmaaldrich.com | Facilitates handling of solid catalysts and simplifies purification. |

| Fluorescence-Based Assays | Uses fluorogenic substrates that emit a signal upon successful catalysis, enabling rapid and sensitive detection. nih.gov | High sensitivity and suitability for ultra-high-throughput screening. |

Integration of Multi-Omics Data with Deuterium Tracing for Systems Biology Insights

The use of deuterated molecules as tracers, combined with multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics), is providing unprecedented insights into complex biological systems. frontiersin.org By introducing a deuterated compound like this compound into a biological system, researchers can track its metabolic fate and its impact on various molecular pathways.

Deuterium oxide (D₂O) labeling, for example, has been used for the relative quantification of lipids on a global scale in a method termed "Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ)". nih.gov This approach allows for the precise measurement of changes in the lipidome under different conditions. nih.gov Similarly, deuterated amino acids can be used to trace protein synthesis and turnover, providing a dynamic view of the proteome.

Advancements in Non-Invasive Deuterium Metabolic Imaging (DMI) Techniques

Deuterium Metabolic Imaging (DMI) is a rapidly emerging non-invasive imaging modality that allows for the visualization and quantification of metabolic pathways in vivo. nih.govnih.govfrontiersin.org This technique utilizes magnetic resonance imaging (MRI) to detect the signal from deuterated metabolic tracers, such as deuterated glucose or amino acids. nih.gov DMI offers several advantages over other metabolic imaging techniques, including the use of non-radioactive and biocompatible tracers. nih.gov

Recent advancements in DMI have focused on improving its sensitivity and spatial resolution. nih.gov While still a challenge, ongoing developments in MRI hardware, including the use of ultra-high-field scanners, and sophisticated data acquisition and processing techniques are pushing the boundaries of what is possible. auntminnie.com Researchers have successfully used DMI to study glucose metabolism in the brain and in tumors, providing valuable information for cancer diagnosis and treatment monitoring. frontiersin.orgauntminnie.com

The application of DMI with deuterated aromatic amino acids like this compound could open up new avenues for studying specific metabolic pathways related to amino acid metabolism and neurotransmitter synthesis in real-time and in a non-invasive manner. The ability to visualize these processes within a living organism holds immense potential for both basic research and clinical applications. nih.gov

Table 2: Key Features of Deuterium Metabolic Imaging (DMI)

| Feature | Description | Significance |

| Non-Invasive | Allows for the study of metabolic processes in living organisms without the need for biopsies or other invasive procedures. nih.gov | Reduces risk to the subject and allows for longitudinal studies. |

| Non-Radioactive Tracer | Utilizes stable isotopes of hydrogen (deuterium), which are safe and biocompatible. nih.gov | Eliminates the risks associated with ionizing radiation. |

| Metabolic Pathway Visualization | Enables the direct observation of the conversion of deuterated tracers into downstream metabolites. frontiersin.org | Provides a dynamic view of metabolic fluxes in specific tissues. |

| Quantitative Analysis | Can provide quantitative measures of metabolic rates and fluxes. researchgate.net | Allows for the objective assessment of metabolic function. |

Exploration of Novel Biochemical and Industrial Applications for Deuterated Aminohydroxybenzoic Acids

The unique properties of deuterated compounds are driving their exploration in a wide range of biochemical and industrial applications. researchgate.netwestairgases.com The substitution of hydrogen with deuterium can lead to a stronger chemical bond, which can alter the metabolic stability and pharmacokinetic profile of a molecule. unibestpharm.com This "kinetic isotope effect" is a cornerstone of the use of deuteration in drug discovery to create more stable and effective pharmaceuticals. acs.org

In the context of this compound, its increased metabolic stability could lead to a longer half-life and potentially improved therapeutic efficacy as an anti-inflammatory agent. Deuterated amino acids are also valuable tools in structural biology, particularly in nuclear magnetic resonance (NMR) spectroscopy, where they can help to simplify complex spectra and provide more detailed structural information about proteins and other biomolecules. nih.gov

Industrially, deuterated materials are finding applications in high-technology sectors. For example, deuterated polymers are used in the manufacturing of high-performance optical fibers, where the lower vibrational energy of the carbon-deuterium bond reduces light absorption and improves transmission. westairgases.com Similarly, deuterium is used in the production of semiconductors to enhance their lifespan and performance. westairgases.com The incorporation of deuterated aminohydroxybenzoic acids into polymers could potentially lead to materials with enhanced thermal stability, durability, and specific optical properties. Further research into these areas is poised to unlock the full potential of these unique deuterated compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-2-hydroxybenzoic acid-d3 with high isotopic purity?

- Methodological Answer : Isotopic labeling can be achieved via acid-catalyzed deuterium exchange or enzymatic methods using deuterated precursors. For example, deuterated alanine (L-Alanine-d3) synthesis involves selective deuteration of the methyl group, a strategy applicable to benzoic acid derivatives . Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) to confirm deuterium incorporation and liquid chromatography-mass spectrometry (LC-MS) to assess isotopic enrichment (>95% as per HPLC data) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- HPLC : Used to determine chemical purity (>95% as per certified reference materials) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (153.14 g/mol for the non-deuterated form; adjust for deuterium) and isotopic distribution .

- NMR spectroscopy : Distinguishes deuterated positions (e.g., absence of proton signals in CD3 groups) and verifies the absence of side products .

Q. How should this compound be stored to maintain stability in research settings?

- Methodological Answer : Store at +4°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles, as deuterated compounds may exhibit altered solubility compared to non-deuterated analogs .

Advanced Research Questions

Q. How does deuteration influence the metabolic stability and pharmacokinetic profiling of 3-Amino-2-hydroxybenzoic acid in tracer studies?

- Methodological Answer : Deuteration reduces metabolic degradation rates due to the kinetic isotope effect (KIE), particularly in enzymes like hydroxylases or decarboxylases. For example, deuterated internal standards (e.g., AOZ-d4) in mass spectrometry improve quantification accuracy by minimizing interference from endogenous metabolites . To validate, compare plasma half-lives of deuterated vs. non-deuterated forms using LC-MS/MS .

Q. What experimental strategies mitigate batch-to-batch variability in deuterated compound synthesis?

- Methodological Answer :

- Reaction optimization : Use controlled pH (e.g., acid-catalyzed deuteration at pH 2–3) and temperature (25–40°C) to maximize deuterium incorporation .

- Purification : Employ preparative HPLC with deuterium oxide (D2O)-based mobile phases to remove non-deuterated impurities .

- Quality control : Implement orthogonal validation (NMR, HRMS) for each batch to ensure >98% isotopic purity .

Q. How can researchers resolve discrepancies in bioactivity data between deuterated and non-deuterated forms of 3-Amino-2-hydroxybenzoic acid?

- Methodological Answer :

- Structural analogs : Compare with fluorinated derivatives (e.g., 3,5-Difluoro-2-hydroxybenzoic acid) to isolate isotopic effects from functional group interactions .

- Enzyme assays : Test inhibitory activity against salicylate hydroxylase or cyclooxygenase isoforms to quantify KIE-driven changes in binding affinity .

- Computational modeling : Use density functional theory (DFT) to predict deuterium’s impact on hydrogen bonding and molecular conformation .

Q. What are the challenges in using this compound as an internal standard for quantitative bioanalysis?

- Methodological Answer :

- Matrix effects : Validate spike-recovery experiments in biological matrices (e.g., plasma, urine) to confirm no ion suppression/enhancement in LC-MS .

- Cross-reactivity : Ensure the deuterated compound does not co-elute with endogenous metabolites by optimizing chromatographic separation (e.g., C18 columns with 0.1% formic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.